molecular formula C12H19N B2544491 (2S)-3-Benzylpentan-2-amine CAS No. 2248220-59-7

(2S)-3-Benzylpentan-2-amine

Cat. No.: B2544491
CAS No.: 2248220-59-7
M. Wt: 177.291
InChI Key: KOUNZUPXGIVFIA-NUHJPDEHSA-N
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Description

(2S)-3-Benzylpentan-2-amine is a chiral amine compound characterized by the presence of a benzyl group attached to the third carbon of a pentane chain, with an amine group on the second carbon. The (2S) configuration indicates the specific spatial arrangement of the substituents around the chiral center, which is crucial for its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Benzylpentan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material such as (S)-2-amino-3-phenylpropanoic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent like lithium aluminum hydride.

    Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, including tosylation followed by nucleophilic substitution with ammonia or an amine source.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the intermediate compounds.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (2S)-3-Benzylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2S)-3-Benzylpentan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-3-Benzylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity of the compound. The amine group can form hydrogen bonds with target molecules, while the benzyl group can participate in hydrophobic interactions, influencing the overall activity and efficacy of the compound.

Comparison with Similar Compounds

    (2R)-3-Benzylpentan-2-amine: The enantiomer of (2S)-3-Benzylpentan-2-amine, differing in the spatial arrangement of substituents around the chiral center.

    3-Benzylpentan-2-amine: The racemic mixture containing both (2S) and (2R) enantiomers.

    3-Phenylpropan-2-amine: A structurally similar compound with a phenyl group instead of a benzyl group.

Uniqueness: this compound is unique due to its specific (2S) configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds. This configuration can significantly influence its reactivity, binding interactions, and overall effectiveness in various applications.

Properties

IUPAC Name

(2S)-3-benzylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3/t10-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUNZUPXGIVFIA-NUHJPDEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC1=CC=CC=C1)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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